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molecular formula C14H11NO B057821 2-[4-(Hydroxymethyl)phenyl]benzonitrile CAS No. 154709-19-0

2-[4-(Hydroxymethyl)phenyl]benzonitrile

Cat. No. B057821
M. Wt: 209.24 g/mol
InChI Key: FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965592

Procedure details

250 g of 4-bromomethyl-2'-cyanobiphenyl (EP 253,310), 150 g of sodium acetate and 2.5 litres of glacial acetic acid are heated to reflux overnight and the mixture is then concentrated in a high vacuum. The residue is taken up in ethyl acetate, extracted with water, sodium bicarbonate and brine and the solvent is evaporated on a rotary evaporator. The crude product is dissolved in 3.1 litres of ethanol, treated with 430 ml of 2N NaOH and stirred overnight at room temperature. The reaction mixture is concentrated, taken up in ethyl acetate, washed with water and sodium carbonate and concentrated. The residue is suspended in hexane, filtered off with suction, washed and dried at 60° in a high vacuum for 20 hours. 4-Hydroxymethyl-2'-cyanobiphenyl is obtained as a white powder. 1H-NMR (DMSO): 4.58 ppm (d, 2 H), 5.3 ppm (t, 1 H), 7.6-8 ppm (aromatics, 8 H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]#[N:16])=[CH:5][CH:4]=1.C([O-])(=[O:19])C.[Na+]>C(O)(=O)C>[OH:19][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]#[N:16])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated in a high vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with water, sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 3.1 litres of ethanol
ADDITION
Type
ADDITION
Details
treated with 430 ml of 2N NaOH
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
WASH
Type
WASH
Details
washed with water and sodium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at 60° in a high vacuum for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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